molecular formula C16H26N2O3 B13919613 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester

1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester

Cat. No.: B13919613
M. Wt: 294.39 g/mol
InChI Key: IEMWHLOTKGJYHN-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[45]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which involves two nitrogen atoms and a carboxylic acid ester group

Preparation Methods

The synthesis of 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride.

    Introduction of the 6-oxo group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the 2-propen-1-yl group: This can be done via alkylation reactions using allyl halides under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The 2-propen-1-yl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the allyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique structure and reactivity.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the oxo and allyl groups allows it to participate in covalent bonding with target proteins, potentially inhibiting their function. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester can be compared with other spirocyclic compounds, such as:

    1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 7-(phenylmethyl)-, 1,1-dimethylethyl ester:

    1,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester: Lacks the oxo group, making it less reactive in certain chemical reactions.

    2,6-Diazaspiro[3.5]nonane-6-carboxylic acid tert-butyl ester: Has a different ring size and structure, leading to different chemical and biological properties.

The uniqueness of 1,7-Diazaspiro[4

Properties

IUPAC Name

tert-butyl 10-oxo-9-prop-2-enyl-1,9-diazaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-5-10-17-11-6-8-16(13(17)19)9-7-12-18(16)14(20)21-15(2,3)4/h5H,1,6-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMWHLOTKGJYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCN(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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